N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a sulfonyl group, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a fluorophenyl group through nucleophilic substitution reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Benzodioxine Moiety: The benzodioxine ring is formed through cyclization reactions involving dihydroxybenzene derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit specific enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-phenylbutanamide
- N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C20H24FN3O6S2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C20H24FN3O6S2/c21-16-1-3-17(4-2-16)23-8-10-24(11-9-23)31(25,26)14-7-22-32(27,28)18-5-6-19-20(15-18)30-13-12-29-19/h1-6,15,22H,7-14H2 |
InChI Key |
YOOTUGFAKCNASE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.